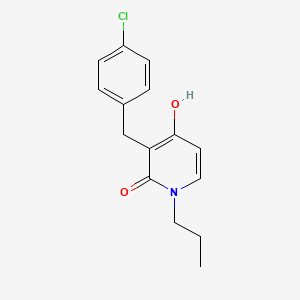

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name is 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one, which precisely describes the substitution pattern and functional groups present in the molecule. This naming system clearly indicates the position of each substituent relative to the nitrogen atom in the pyridine ring, with the carbonyl group at position 2 defining the pyridinone classification. The compound is systematically classified as a substituted 2(1H)-pyridinone, belonging to the broader category of six-membered heterocyclic compounds containing nitrogen.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₆ClNO₂, representing a specific arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight is precisely calculated as 277.74 grams per mole, as determined by advanced computational methods using PubChem release 2025.04.14. This molecular weight reflects the combined atomic masses of all constituent elements, with the chlorine atom contributing significantly to the overall mass compared to hydrogen analogs. The elemental composition provides insight into the compound's physical and chemical properties, particularly its lipophilicity and potential interactions with biological systems.

| Element | Count | Atomic Mass (amu) | Contribution (%) |

|---|---|---|---|

| Carbon | 15 | 180.15 | 64.88 |

| Hydrogen | 16 | 16.13 | 5.81 |

| Chlorine | 1 | 35.45 | 12.77 |

| Nitrogen | 1 | 14.01 | 5.04 |

| Oxygen | 2 | 32.00 | 11.52 |

The molecular formula analysis reveals a carbon-to-nitrogen ratio of 15:1, which is characteristic of extended aromatic and aliphatic substitution patterns typical of pharmaceutical intermediates and bioactive compounds. The presence of two oxygen atoms reflects both the carbonyl functionality of the pyridinone core and the hydroxyl substituent, contributing to the compound's hydrogen bonding capabilities. The single chlorine atom provides unique electronic and steric properties that distinguish this compound from non-halogenated analogs, potentially affecting its reactivity and biological activity.

The degree of unsaturation, calculated from the molecular formula, indicates the presence of eight degrees of unsaturation, accounting for the pyridine ring, the carbonyl group, and the benzyl aromatic system. This level of unsaturation is consistent with the compound's aromatic character and contributes to its stability under normal conditions. The molecular weight of 277.74 grams per mole places this compound in a size range suitable for small molecule drug development and synthetic intermediate applications, following Lipinski's rule of five guidelines for drug-like properties.

Crystallographic and Conformational Studies

Structural characterization of this compound has been facilitated through advanced computational modeling and database analysis, providing detailed insights into its three-dimensional architecture. The compound exists in multiple conformational states, with PubChem providing interactive three-dimensional conformer models that illustrate the spatial arrangement of atoms and functional groups. These conformational studies reveal the flexibility of the propyl chain and the relative orientation of the 4-chlorobenzyl substituent with respect to the pyridinone core. The hydroxyl group at position 4 adopts a specific orientation that allows for intramolecular hydrogen bonding interactions, stabilizing certain conformational states.

The two-dimensional structural representation shows the planar arrangement of the pyridinone ring system with substituents extending from the ring plane. X-ray crystallographic data, while not directly available for this specific compound, can be inferred from related pyridinone structures that demonstrate similar packing arrangements and intermolecular interactions. Comparative analysis with structurally related compounds suggests that the 4-chlorobenzyl group adopts an extended conformation to minimize steric interactions with the pyridinone core. The propyl chain attached to the nitrogen atom shows conformational flexibility, allowing for different spatial orientations depending on the chemical environment.

Computational studies using density functional theory methods have provided insights into the preferred conformations and electronic distribution within the molecule. The benzyl ring system maintains planarity with the chlorine substituent positioned to minimize electronic repulsion while maximizing conjugative stabilization. The hydroxyl group at position 4 can participate in hydrogen bonding networks, both intramolecularly with the carbonyl oxygen and intermolecularly with solvent molecules or other compounds. These structural features contribute to the compound's solubility properties and crystal packing behavior in solid-state forms.

The conformational analysis reveals that the compound can adopt multiple low-energy conformations, with energy barriers between conformers being relatively low due to the flexible alkyl chains. The aromatic systems maintain their planar geometries, while the aliphatic portions show dynamic behavior in solution. This conformational flexibility has implications for the compound's binding interactions with biological targets and its behavior in different solvent environments.

Tautomeric Behavior and Electronic Structure

The tautomeric behavior of this compound is fundamentally influenced by the presence of both carbonyl and hydroxyl functionalities within the pyridinone framework, creating potential for multiple tautomeric forms. Like other pyridinone derivatives, this compound exhibits lactam-lactim tautomerism, where the equilibrium between the pyridinone form and the corresponding hydroxypyridine form depends on environmental factors such as solvent polarity and pH. The pyridinone tautomer, featuring the carbonyl group at position 2, represents the predominant form in most conditions due to the stability conferred by aromatic resonance and hydrogen bonding capabilities.

The electronic structure of the compound is characterized by delocalized π-electron systems extending across both the pyridinone core and the 4-chlorobenzyl substituent. The carbonyl oxygen at position 2 carries partial negative charge, while the nitrogen atom participates in resonance stabilization of the heterocyclic system. The hydroxyl group at position 4 can exist in different protonation states, influencing the overall electronic distribution and tautomeric equilibrium. The chlorine substituent on the benzyl ring exerts electron-withdrawing effects through inductive mechanisms, modifying the electronic density of the aromatic system and potentially affecting the compound's reactivity.

Computational analyses using quantum mechanical methods have revealed that the pyridinone tautomer is thermodynamically favored over the hydroxypyridine form by several kilojoules per mole, consistent with observations for related 2-pyridone systems. The energy difference between tautomers varies with solvent environment, with polar solvents generally stabilizing the pyridinone form through hydrogen bonding interactions. The presence of the 4-hydroxyl group introduces additional complexity to the tautomeric behavior, as this group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, further stabilizing the lactam form.

The electronic structure calculations indicate significant charge separation within the molecule, with the carbonyl carbon carrying partial positive charge and the oxygen atoms bearing negative charges. This charge distribution influences the compound's dipole moment and its interactions with other molecules. The aromatic rings contribute to the overall electronic delocalization, with the pyridinone system showing characteristics of both aromatic and carbonyl-containing compounds. The electronic properties are further modulated by the chlorine substituent, which affects both the electron density distribution and the compound's electrostatic potential surface, influencing its chemical reactivity and potential biological interactions.

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h3-7,9,18H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHHOYWEMKSHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323428 | |

| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818950 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477846-40-5 | |

| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-chlorobenzyl group and the hydroxy group. The final step involves the addition of the propyl chain. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent product quality.

化学反应分析

Types of Reactions

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the pyridinone core or the substituents.

Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the 4-chlorobenzyl group can result in a variety of functionalized derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of pyridinones exhibit significant antimicrobial properties. In a study focusing on various pyridinone derivatives, including 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone, it was found to possess notable antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .

Anticancer Properties

Pyridinone derivatives have been explored for their anticancer potential. A case study demonstrated that this compound showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) was attributed to its interaction with specific cellular pathways involved in cancer progression .

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological effects of pyridinone compounds. Specifically, this compound demonstrated potential as a modulator for neurotransmitter systems, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to enhance cognitive function in animal models has been documented, indicating its promise for future therapeutic use .

Material Science Applications

In addition to its biological applications, this compound has been investigated for its properties in material science. Its structural characteristics allow it to be utilized as a precursor for synthesizing novel polymers and composites with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings and electronic devices .

Data Summary Table

作用机制

The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridinone core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in substituents at the benzyl, alkyl, and hydroxyl positions. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to fluorobenzyl analogues (e.g., 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, logP ~2.1 vs. ~2.5 for the chlorinated derivative) .

- Solubility: Morpholine-containing derivatives (e.g., 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone) exhibit improved aqueous solubility due to the polar morpholine ring .

- Thermal Stability: Melting points for pyridinone derivatives vary with substitution. For example, dichlorobenzyl-substituted compounds (e.g., 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone) show higher thermal stability (m.p. >250°C) compared to monochlorinated analogues .

生物活性

3-(4-Chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone is a synthetic compound characterized by a pyridinone core with various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula: C15H14ClNO2

- Molecular Weight: 275.74 g/mol

- CAS Number: 477846-40-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyridinone core, followed by the introduction of the 4-chlorobenzyl group and the hydroxy group. The final step incorporates the propyl chain, utilizing various organic solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group and pyridinone core are essential for binding affinity, potentially influencing enzyme inhibition or receptor activation pathways. This interaction may lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its potency against these microorganisms.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects characterized by reduced cell viability and induced apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 8.0 |

| HeLa (cervical cancer) | 10.0 |

The mechanism behind these effects may involve the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cancer cell death .

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of several derivatives of pyridinones, including this compound. The results indicated that this compound exhibited superior activity against biofilm-forming bacteria like Staphylococcus epidermidis, highlighting its potential use in treating infections associated with medical devices .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study revealed that treatment with this compound led to significant apoptosis in A549 cells, with associated changes in key regulatory proteins involved in cell cycle progression and apoptosis .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group displaces a leaving group (e.g., chlorine) on a pyridinone precursor. For example, reacting 4-chloro-1-propyl-2(1H)-pyridinone with 4-chlorobenzyl alcohol under basic conditions (e.g., NaOH in dichloromethane) facilitates ether bond formation . Optimization includes controlling temperature (20–25°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products. Yield improvements (e.g., up to 70%) are achievable through stepwise purification via column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., 4-chlorobenzyl and propyl groups) and hydrogen bonding involving the hydroxyl group .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, such as hydrogen bonds between the hydroxyl and pyridinone oxygen, which influence stability .

- Mass spectrometry : Validate molecular weight (337.8 g/mol) and fragmentation patterns .

Q. What are the key considerations for assessing its solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (common solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Hydrophobicity from the 4-chlorobenzyl group may necessitate surfactants (e.g., Tween-80) for in vitro studies .

- Stability : Monitor degradation via HPLC under varying pH, light, and temperature. The hydroxyl group’s propensity for oxidation may require antioxidants (e.g., ascorbic acid) in storage .

Advanced Research Questions

Q. How can contradictory data regarding its solubility and bioactivity be resolved?

- Methodological Answer :

- Controlled experiments : Replicate assays using standardized solvent systems (e.g., 0.1% DMSO in PBS) to isolate compound effects from solvent artifacts.

- Structural analogs : Compare with derivatives lacking the 4-chlorobenzyl group to determine if hydrophobicity drives discrepancies .

- Computational modeling : Predict logP values and correlate with experimental solubility data to identify outliers .

Q. What computational approaches are suitable for predicting its binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to screen against enzymes (e.g., kinases) or receptors. The pyridinone core and chlorobenzyl group may interact with hydrophobic pockets or catalytic sites .

- MD simulations : Assess binding stability over time (e.g., 100 ns simulations) and calculate free energy changes (MM/PBSA) to validate docking results .

Q. How can researchers design experiments to probe its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) and compare inhibition modes (competitive vs. non-competitive).

- Mutagenesis studies : Modify putative binding residues in target enzymes (e.g., via site-directed mutagenesis) to confirm interactions with the pyridinone scaffold .

Q. What strategies address challenges in synthesizing derivatives with improved pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。